molecular formula C18H15BrN2O3 B2763472 (E)-3-(3-bromo-4-methoxyphenyl)-2-cyano-N-(2-methoxyphenyl)prop-2-enamide CAS No. 358736-92-2

(E)-3-(3-bromo-4-methoxyphenyl)-2-cyano-N-(2-methoxyphenyl)prop-2-enamide

Cat. No. B2763472
CAS RN: 358736-92-2
M. Wt: 387.233
InChI Key: NNMIQCDWGOIIQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The NF-κB pathway is a crucial signaling pathway that regulates a wide range of biological processes, including inflammation, immune response, cell survival, and proliferation. Dysregulation of this pathway has been implicated in various diseases, such as cancer, autoimmune disorders, and inflammatory diseases. Therefore, targeting the NF-κB pathway has been considered as a potential therapeutic strategy for these diseases. BMS-345541 is a selective inhibitor of the IKK complex, which is a key regulator of the NF-κB pathway. It has been extensively used in scientific research to investigate the role of the NF-κB pathway in various biological processes.

Scientific Research Applications

BMS-345541 has been widely used as a tool compound to investigate the role of the NF-κB pathway in various biological processes. It has been shown to inhibit the activation of the NF-κB pathway induced by various stimuli, such as TNF-α, LPS, and IL-1β. BMS-345541 has been used to study the role of the NF-κB pathway in inflammation, immune response, cell survival, and proliferation. It has also been used to investigate the potential therapeutic effects of targeting the NF-κB pathway in various diseases, such as cancer, autoimmune disorders, and inflammatory diseases.

Mechanism Of Action

BMS-345541 selectively inhibits the IKK complex, which is a key regulator of the NF-κB pathway. The IKK complex consists of two catalytic subunits, IKKα and IKKβ, and a regulatory subunit, IKKγ. Upon activation, the IKK complex phosphorylates IκBα, which leads to its degradation and the subsequent translocation of NF-κB to the nucleus. BMS-345541 inhibits the phosphorylation of IκBα by the IKK complex, which prevents the activation of the NF-κB pathway.
Biochemical and physiological effects:
BMS-345541 has been shown to inhibit the activation of the NF-κB pathway induced by various stimuli, such as TNF-α, LPS, and IL-1β. It has been shown to suppress the expression of various NF-κB target genes, such as IL-6, IL-8, and COX-2. BMS-345541 has also been shown to induce apoptosis in cancer cells by inhibiting the NF-κB pathway. In addition, BMS-345541 has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo.

Advantages And Limitations For Lab Experiments

BMS-345541 has several advantages as a tool compound for studying the NF-κB pathway. It is a selective inhibitor of the IKK complex, which allows for the specific inhibition of the NF-κB pathway without affecting other signaling pathways. It is also a potent inhibitor of the IKK complex, which allows for the efficient inhibition of the NF-κB pathway. However, BMS-345541 also has some limitations. It has been shown to have off-target effects on other kinases, such as JNK and p38 MAPK. Therefore, caution should be taken when interpreting the results obtained using BMS-345541.

Future Directions

BMS-345541 has been extensively used in scientific research to investigate the role of the NF-κB pathway in various biological processes. However, there are still many unanswered questions regarding the NF-κB pathway and its regulation. Future research directions could include investigating the role of the NF-κB pathway in the development and progression of various diseases, such as cancer, autoimmune disorders, and inflammatory diseases. In addition, the development of more selective and potent inhibitors of the NF-κB pathway could provide new opportunities for the treatment of these diseases.

Synthesis Methods

BMS-345541 can be synthesized using a multi-step synthetic route. The synthesis starts with the reaction of 3-bromo-4-methoxyaniline with ethyl cyanoacetate to form ethyl 3-(3-bromo-4-methoxyphenyl)-2-cyano-3-oxopropanoate. The intermediate is then converted to the final product, BMS-345541, through a series of reactions involving the reaction with 2-methoxyaniline and subsequent cyclization.

properties

IUPAC Name

(E)-3-(3-bromo-4-methoxyphenyl)-2-cyano-N-(2-methoxyphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O3/c1-23-16-8-7-12(10-14(16)19)9-13(11-20)18(22)21-15-5-3-4-6-17(15)24-2/h3-10H,1-2H3,(H,21,22)/b13-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNMIQCDWGOIIQS-UKTHLTGXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(3-bromo-4-methoxyphenyl)-2-cyano-N-(2-methoxyphenyl)prop-2-enamide

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